molecular formula C16H17N9 B6453240 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2549050-75-9

9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6453240
CAS No.: 2549050-75-9
M. Wt: 335.37 g/mol
InChI Key: MUMGQISIWPLRNH-UHFFFAOYSA-N
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Description

The compound “9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine” is structurally distinct from traditional purine-based molecules . It is a type of pyrrolo[2,3-d]pyrimidine derivative .


Synthesis Analysis

The synthesis of this compound involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The yield of the synthesis process is reported to be 65% .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The ATR-FTIR spectrum shows peaks at various frequencies corresponding to different types of bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .


Physical and Chemical Properties Analysis

The compound has a melting point of 217-219°C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

Target of Action

The compound 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine primarily targets Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It also exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, inhibiting its activity and thus disrupting the signaling pathways it regulates .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Future Directions

The compound and its derivatives have shown promising results in vitro against selected human cancer cell lines . Future research could focus on further exploring its potential as a therapeutic agent, particularly for the treatment of cancer .

Properties

IUPAC Name

9-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-23-10-22-12-15(23)20-9-21-16(12)25-6-4-24(5-7-25)14-11-2-3-17-13(11)18-8-19-14/h2-3,8-10H,4-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGQISIWPLRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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